molecular formula C21H13N5O2 B2398282 2-phenyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one CAS No. 1185006-99-8

2-phenyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Cat. No.: B2398282
CAS No.: 1185006-99-8
M. Wt: 367.368
InChI Key: FJTPFABXZUIUQS-UHFFFAOYSA-N
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Description

2-phenyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a complex organic compound that features a phthalazinone core, a phenyl group, and a pyridinyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.

    Introduction of the Phenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the Pyridinyl-oxadiazole Moiety: This can be synthesized through the reaction of pyridine derivatives with appropriate nitrile oxides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridinyl groups.

    Reduction: Reduction reactions might target the oxadiazole ring or the phthalazinone core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific pathways or receptors.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action for compounds like 2-phenyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one typically involves interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-phenylphthalazin-1(2H)-one: Lacks the pyridinyl-oxadiazole moiety.

    4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one: Lacks the phenyl group.

    2-phenyl-4-(1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one: Lacks the pyridinyl group.

Uniqueness

The uniqueness of 2-phenyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one lies in its combined structural features, which may confer specific reactivity and binding properties not found in the similar compounds listed above.

Properties

IUPAC Name

2-phenyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N5O2/c27-21-16-11-5-4-10-15(16)18(24-26(21)14-8-2-1-3-9-14)20-23-19(25-28-20)17-12-6-7-13-22-17/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTPFABXZUIUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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